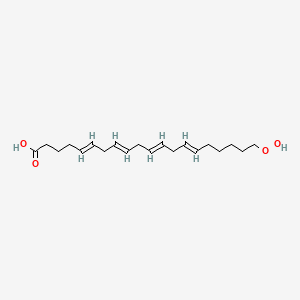
2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a furan ring fused with an amino group, a phenyl group, and a nitrile group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile typically involves a one-pot three-component reaction. This method includes the reaction of phenacyl bromide, malononitrile, and 4-oxo-4H-chromene-3-carbaldehyde . The reaction is carried out under mild conditions without the need for a metal catalyst, making it an efficient and environmentally friendly process. The reaction yields the desired product in excellent yields (80-85%) with relatively short reaction times and simple product purification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions (MCRs) can be applied. MCRs are known for their efficiency, high atom economy, and tolerance of a wide range of functional groups, making them suitable for large-scale production of heterocyclic compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: The amino and phenyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve mild to moderate temperatures and standard laboratory solvents .
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amines, and other heterocyclic compounds. These products can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of 2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,5-diphenyl-3-furancarbonitrile: Similar in structure but with an additional phenyl group.
2-Amino-4H-pyran-3-carbonitrile: Contains a pyran ring instead of a furan ring.
2-Amino-3-cyano-4H-chromene: Features a chromene ring and is known for its pharmacological properties
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial contexts .
Propiedades
Número CAS |
59790-95-3 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
5-amino-3-phenyl-2,3-dihydrofuran-4-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,10H,7,13H2 |
Clave InChI |
LKKNYGGQRKKGTD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=C(O1)N)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)

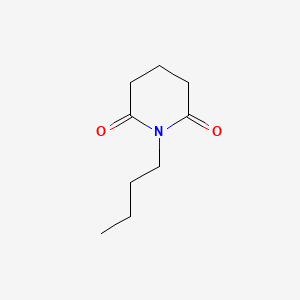
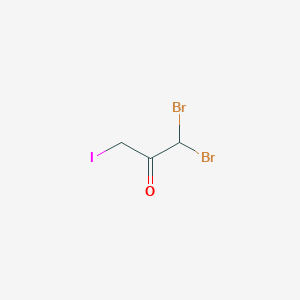

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
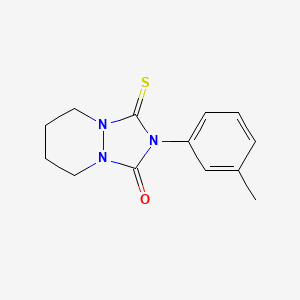
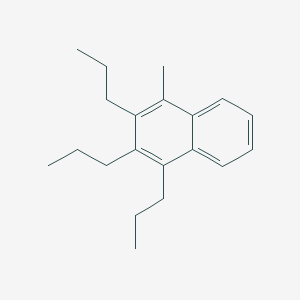
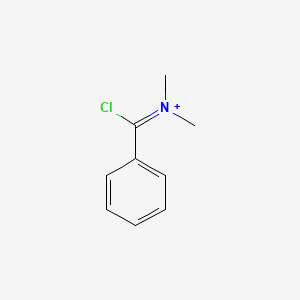
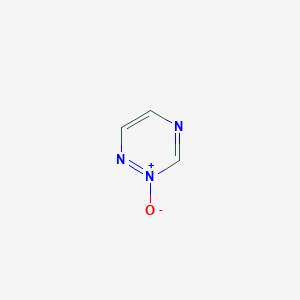
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)

![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
